
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C25H28N4O3 and its molecular weight is 432.524. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₈H₂₂N₄O₂
- Molecular Weight : 318.39 g/mol
- CAS Number : Not specified in the available literature.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Phosphodiesterase Inhibition : Similar compounds have shown activity as phosphodiesterase (PDE) inhibitors, which play a crucial role in regulating cellular signaling pathways by modulating cyclic nucleotide levels. PDE inhibitors are often explored for their anti-inflammatory and bronchodilatory effects .
- Antitumor Activity : The compound's structural analogs have demonstrated antitumor properties, particularly through selective inhibition of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. This suggests a potential application in cancer therapy .
- Neuroprotective Effects : Some derivatives of similar structures have been studied for neuroprotective effects, possibly due to their ability to modulate neurotransmitter systems and reduce oxidative stress .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of related compounds and analogs:
Case Study 1: Antitumor Evaluation
In a study evaluating the antitumor effects of structurally similar compounds, researchers found that certain derivatives exhibited selective inhibition of CDK4 over CDK2 and CDK1. This selectivity is crucial for minimizing side effects associated with broader-spectrum inhibitors. The study utilized both in vitro assays and in vivo models to establish efficacy .
Case Study 2: PDE Inhibition in Respiratory Diseases
Another investigation focused on PDE inhibitors for treating respiratory conditions such as asthma and COPD. The study demonstrated that PDE inhibitors can reduce airway hyperreactivity in animal models, suggesting that the compound could have similar therapeutic applications .
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[4-(4-methoxyphenyl)-3-morpholin-4-ylpyrazol-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3/c1-31-21-10-8-19(9-11-21)22-17-28(26-25(22)27-13-15-32-16-14-27)18-24(30)29-12-4-6-20-5-2-3-7-23(20)29/h2-3,5,7-11,17H,4,6,12-16,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZQQZOZEUSXQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN(N=C2N3CCOCC3)CC(=O)N4CCCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.